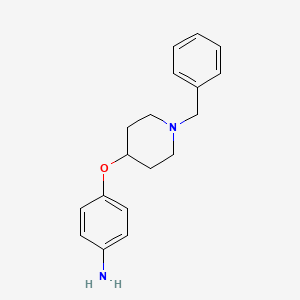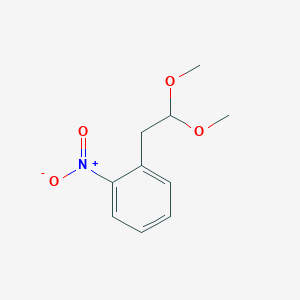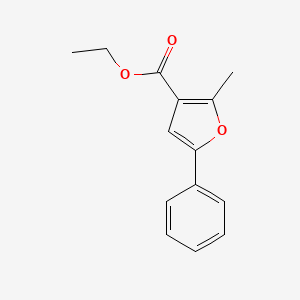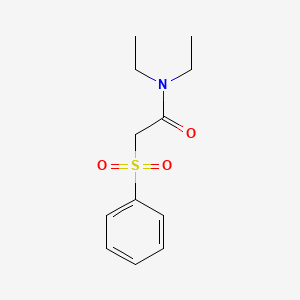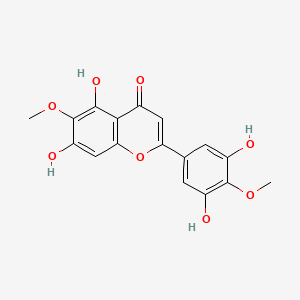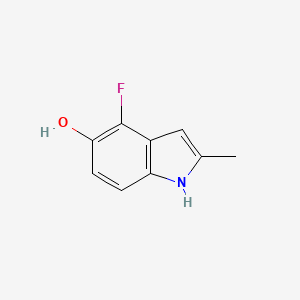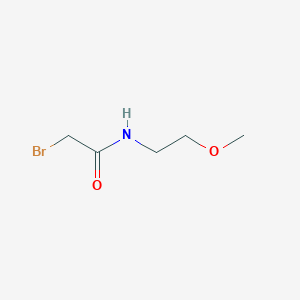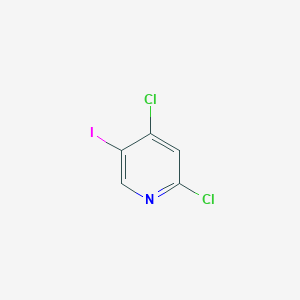
Oxiranemethanamina, N,N-dimetil-
Descripción general
Descripción
Oxiranemethanamine, N,N-dimethyl- is a chemical compound with the molecular formula C5H11NO. This compound is known for its versatility and is widely used in various industrial and scientific applications .
Aplicaciones Científicas De Investigación
Oxiranemethanamine, N,N-dimethyl- has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
It is known for its reactivity with amines , suggesting that it may interact with amine groups in biological systems
Mode of Action
Given its reactivity with amines , it is plausible that it forms covalent bonds with amine groups, altering their function. The exact changes resulting from this interaction would depend on the specific targets involved.
Biochemical Pathways
Its interaction with amines suggests that it could potentially affect pathways involving proteins or other molecules with amine groups. The downstream effects would depend on the specific targets and pathways involved.
Result of Action
Given its reactivity with amines , it could potentially alter the function of proteins or other molecules with amine groups, leading to changes at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Oxiranemethanamine, N,N-dimethyl-. Factors such as pH, temperature, and the presence of other molecules could affect its reactivity with amines and thus its overall action.
Análisis Bioquímico
Biochemical Properties
Oxiranemethanamine, N,N-dimethyl- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with aliphatic amines and epoxides, which are crucial in various biochemical processes . The nature of these interactions involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For instance, Oxiranemethanamine, N,N-dimethyl- can act as an alkylating agent, modifying amino acids in proteins and altering their activity.
Cellular Effects
Oxiranemethanamine, N,N-dimethyl- has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, Oxiranemethanamine, N,N-dimethyl- can impact cell signaling by modifying key signaling molecules, thereby affecting downstream cellular responses. These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of Oxiranemethanamine, N,N-dimethyl- involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . For example, Oxiranemethanamine, N,N-dimethyl- can inhibit enzymes involved in DNA repair, leading to an accumulation of DNA damage and subsequent changes in gene expression. Additionally, the compound can activate certain signaling pathways by modifying key signaling molecules, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxiranemethanamine, N,N-dimethyl- can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that Oxiranemethanamine, N,N-dimethyl- can degrade over time, leading to a decrease in its activity. The compound can also have long-term effects on cellular function, such as persistent changes in gene expression and metabolic pathways. These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Oxiranemethanamine, N,N-dimethyl- can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. Additionally, high doses of Oxiranemethanamine, N,N-dimethyl- can lead to toxic or adverse effects, such as cell death and tissue damage.
Metabolic Pathways
Oxiranemethanamine, N,N-dimethyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can result in changes in metabolic flux and alterations in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Oxiranemethanamine, N,N-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of Oxiranemethanamine, N,N-dimethyl- can influence its activity and function, as well as its interactions with other biomolecules.
Subcellular Localization
Oxiranemethanamine, N,N-dimethyl- exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Oxiranemethanamine, N,N-dimethyl- can be localized to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. Additionally, the compound can be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxiranemethanamine, N,N-dimethyl- can be synthesized through the reaction of dimethylamine with epichlorohydrin. The reaction typically occurs under basic conditions, where dimethylamine acts as a nucleophile, attacking the epoxide ring of epichlorohydrin to form the desired product .
Industrial Production Methods: In industrial settings, the production of Oxiranemethanamine, N,N-dimethyl- involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Oxiranemethanamine, N,N-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form corresponding oxirane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Major Products Formed:
Substitution Reactions: The major products include substituted amines or thiols, depending on the nucleophile used.
Oxidation Reactions: The major products are oxirane derivatives.
Comparación Con Compuestos Similares
- N,N-dimethyl-2-oxiranylmethanamine
- 1-dimethylamino-2,3-epoxypropane
- Dimethyl-oxiranylmethyl-amine
Comparison: Oxiranemethanamine, N,N-dimethyl- is unique due to its specific reactivity with amines and its versatility in various applications. Compared to similar compounds, it offers a broader range of reactivity and is more widely used in industrial and scientific research .
Propiedades
IUPAC Name |
N,N-dimethyl-1-(oxiran-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6(2)3-5-4-7-5/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJYXMZUQAMMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444589 | |
| Record name | Oxiranemethanamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13222-40-7 | |
| Record name | Oxiranemethanamine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dimethyl-1-oxiran-2-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


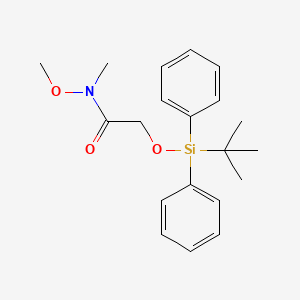
![5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-Adenosine iodide](/img/structure/B1311206.png)
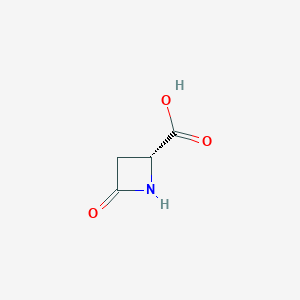
![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)
